molecular formula C22H20INO4 B300375 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide

4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide

Cat. No. B300375
M. Wt: 489.3 g/mol
InChI Key: DEAMHQFACVPKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide, also known as BIMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide involves its ability to bind to and modulate the activity of certain receptors in the brain, including the serotonin and dopamine receptors. This modulation leads to changes in neurotransmitter levels and activity, which can result in the observed physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels and activity, changes in gene expression, and alterations in cell signaling pathways. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for certain receptors, which allows for targeted modulation of neurotransmitter activity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

For research on 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide include further studies on its potential applications in cancer research, neurology, and psychiatry. Additionally, studies on the safety and toxicity of this compound are needed to determine its potential as a therapeutic agent. Finally, studies on the structure-activity relationship of this compound may lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis method for 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide involves several steps, including the reaction of 2-methoxyphenylboronic acid with 4-bromo-3-iodo-5-methoxybenzoic acid in the presence of a palladium catalyst. The resulting compound is then reacted with benzyl alcohol and N,N-dimethylformamide to form this compound.

Scientific Research Applications

4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and psychiatry. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology and psychiatry, this compound has been studied for its potential as a treatment for depression and anxiety disorders.

properties

Molecular Formula

C22H20INO4

Molecular Weight

489.3 g/mol

IUPAC Name

3-iodo-5-methoxy-N-(2-methoxyphenyl)-4-phenylmethoxybenzamide

InChI

InChI=1S/C22H20INO4/c1-26-19-11-7-6-10-18(19)24-22(25)16-12-17(23)21(20(13-16)27-2)28-14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

DEAMHQFACVPKHT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC

Origin of Product

United States

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